molecular formula C16H19F3N2O3 B13214522 tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13214522
M. Wt: 344.33 g/mol
InChI Key: SNIINFDZNCJMCC-UHFFFAOYSA-N
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Description

This compound belongs to the spiroazetidine-indole class, characterized by a four-membered azetidine ring fused to an indole moiety via a spiro carbon. The 5'-position of the indole is substituted with a trifluoromethoxy (-OCF₃) group, which imparts significant electronegativity and lipophilicity. Such structural features are often leveraged in medicinal chemistry to enhance metabolic stability and target binding .

Properties

Molecular Formula

C16H19F3N2O3

Molecular Weight

344.33 g/mol

IUPAC Name

tert-butyl 5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H19F3N2O3/c1-14(2,3)24-13(22)21-8-15(9-21)7-20-12-5-4-10(6-11(12)15)23-16(17,18)19/h4-6,20H,7-9H2,1-3H3

InChI Key

SNIINFDZNCJMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction proceeds under mild conditions and results in the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted indole derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals .

Biology and Medicine

The trifluoromethoxy group is known to enhance the stability and lipophilicity of molecules, making them more effective in biological systems .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological targets . The spirocyclic structure also contributes to its unique mechanism of action by providing a rigid framework that can interact with various molecular targets.

Comparison with Similar Compounds

Substituent Variations at the 5'-Position

The 5'-position on the indole ring is critical for modulating electronic and steric properties. Key derivatives include:

Compound Name Substituent (5') Molecular Formula Molecular Weight (g/mol) Key References
Target Compound -OCF₃ C₁₆H₁₈F₃N₂O₃* 358.33* -
tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate -Cl C₁₅H₁₉ClN₂O₂ 294.78
tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate -CH₃ C₁₆H₂₂N₂O₂ 274.36
tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate -NH₂ C₁₅H₂₁N₃O₂ 275.35

*Estimated based on analogs.

  • Chloro (-Cl) : Introduces moderate electronegativity but lower lipophilicity than -OCF₃. The chloro derivative (MW 294.78) is heavier due to chlorine’s atomic mass .
  • Methyl (-CH₃) : Electron-donating and less polar, likely reducing binding affinity to polar targets but improving solubility .

Spiro Ring Modifications

Comparisons with spiro systems containing alternative heterocycles:

Compound Name Spiro Ring Key Structural Differences References
tert-Butyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate Piperidine (6-membered) Larger ring size alters conformational flexibility and steric bulk.
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate No spiro system Lacks the azetidine-indole fusion, simplifying synthesis but reducing rigidity.
Compound 616 (spiro[furan-2,3'-indoline]) Furan Oxygen-containing furan ring vs. nitrogenous azetidine; impacts hydrogen-bonding potential.
  • Azetidine vs.
  • Furan vs.

Physicochemical and Spectroscopic Properties

  • NMR Trends :
    • Trifluoromethoxy groups exhibit distinct ¹⁹F NMR signals (e.g., δ -71.0 ppm in compound 616) .
    • Spiro carbons resonate near 77 ppm (¹³C NMR), as observed in pyrazol-spiroindole analogs .
  • Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃ or -Cl, critical for pharmacokinetics .

Biological Activity

tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16F3N2O3
  • Molecular Weight : 320.30 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies on related indole derivatives suggest potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethoxy group is hypothesized to enhance lipophilicity, potentially improving membrane penetration and bioactivity.

The proposed mechanism of action for compounds in this class often involves:

  • Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .

Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted on a series of indole derivatives, including those similar to this compound. The study revealed that modifications to the trifluoromethoxy group significantly impacted antimicrobial potency. The most active compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of similar compounds on human cell lines. The findings indicated that while some derivatives exhibited promising antimicrobial activity, they also showed cytotoxic effects at higher concentrations. The selectivity index (SI) was calculated to assess the safety margin, revealing that certain modifications could enhance selectivity towards microbial cells over human cells .

Data Table: Biological Activity Overview

PropertyValue/Description
Antimicrobial ActivityEffective against S. aureus and E. coli
MIC RangeLow micromolar (exact values vary by derivative)
Cytotoxicity (CC50)Varies; some derivatives >10 µM considered safe
Selectivity Index (SI)Calculated for various derivatives

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